molecular formula C10H16ClNO2 B13518578 methyl3-(4-aminocyclohexyl)prop-2-ynoatehydrochloride,Mixtureofdiastereomers

methyl3-(4-aminocyclohexyl)prop-2-ynoatehydrochloride,Mixtureofdiastereomers

Cat. No.: B13518578
M. Wt: 217.69 g/mol
InChI Key: KSCQFFVKXFUYIC-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C10H16ClNO2. This compound is known for its unique structure, which includes a cyclohexyl ring with an amino group and a prop-2-ynoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-cyclohexanedione and propargyl bromide.

    Wittig Reaction: The first step involves a Wittig reaction to form the cyclohexyl ring with a propargyl group.

    Condensation Reaction: The intermediate product undergoes a condensation reaction with methyl propiolate.

    Catalytic Hydrogenation: The final step involves catalytic hydrogenation to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.

    Optimized Catalysts: Employing optimized catalysts for the hydrogenation step to ensure complete conversion.

    Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of cyclohexyl derivatives on biological systems.

    Medicine: Investigating potential therapeutic applications due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through:

    Binding to Active Sites: The amino group can form hydrogen bonds with active sites of enzymes.

    Altering Conformation: The cyclohexyl ring can induce conformational changes in target proteins.

    Pathway Modulation: The compound can affect signaling pathways by interacting with key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propionate: A nitrification inhibitor with a similar ester group but different aromatic ring.

    Methyl 3-(4-aminophenyl)propionate: Similar structure but with an aromatic ring instead of a cyclohexyl ring.

Uniqueness

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride is unique due to its cyclohexyl ring, which imparts different chemical and biological properties compared to aromatic analogs. This uniqueness makes it valuable for specific research applications where cyclohexyl derivatives are preferred.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

methyl 3-(4-aminocyclohexyl)prop-2-ynoate;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h8-9H,2-3,5-6,11H2,1H3;1H

InChI Key

KSCQFFVKXFUYIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCC(CC1)N.Cl

Origin of Product

United States

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